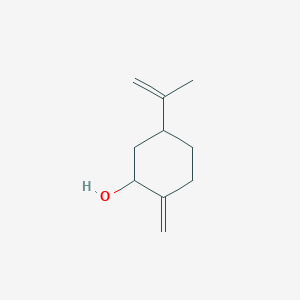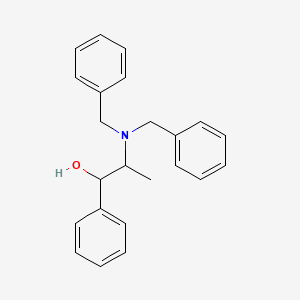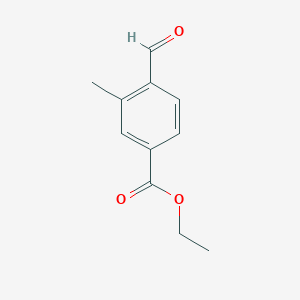
Ethyl 4-formyl-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formyl-3-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-formyl-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation of the resulting product to introduce the formyl group. This multistep synthesis requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of catalysts and automated systems ensures consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-formyl-3-methylbenzoic acid.
Reduction: Ethyl 4-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 4-formyl-3-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism by which ethyl 4-formyl-3-methylbenzoate exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the formyl group is converted to a carboxylic acid, altering the compound’s reactivity and properties. In reduction reactions, the formyl group is reduced to a hydroxyl group, impacting its chemical behavior. The benzene ring’s substitution reactions involve electrophilic aromatic substitution, where the electron-rich ring reacts with electrophiles to form substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
Methyl 4-formyl-3-methylbenzoate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-formyl-4-methylbenzoate: The positions of the formyl and methyl groups are reversed.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both the formyl and methyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 4-formyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-7H,3H2,1-2H3 |
Clé InChI |
UMJKMAVWRRMXHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
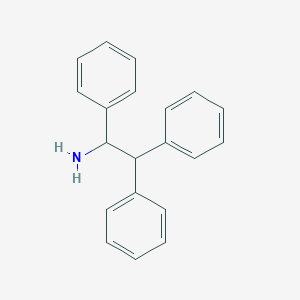

![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

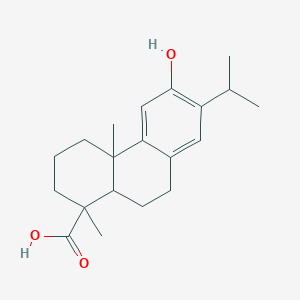
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
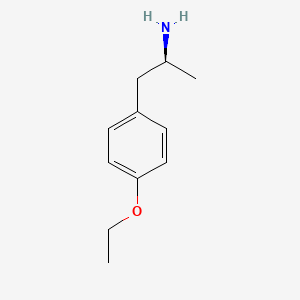
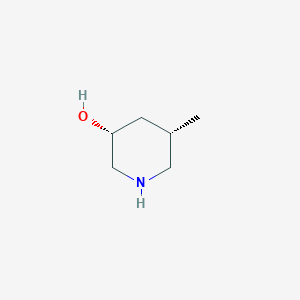
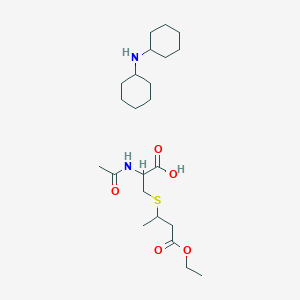
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
